3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with butylhydrazine to form an intermediate hydrazone, which is then cyclized to form the pyrazolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolone derivatives, while substitution reactions can produce a variety of substituted pyrazolones with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of inflammatory and neurological disorders.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-(4-fluorophenyl)thiourea: This compound shares a similar butyl and fluorophenyl structure but differs in the presence of a thiourea group instead of a pyrazolone ring.
3-butyl-1-[1-(4-fluorophenyl)ethyl]thiourea: Another similar compound with a thiourea group and an ethyl substitution.
Uniqueness
3-Butyl-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is unique due to its pyrazolone ring structure, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and potential for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-butyl-2-(4-fluorophenyl)-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-2-3-4-11-9-13(17)16(15-11)12-7-5-10(14)6-8-12/h5-8H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEVMTXAWJHGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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